3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline
Description
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline (CAS: 854375-22-7; molecular formula: C₁₁H₁₁N₃S) is a bicyclic heterocyclic compound featuring a 5,6-dihydroimidazo[2,1-b]thiazole core linked to an aniline moiety. This structure combines the pharmacophoric features of imidazole and thiazole rings, which are known for diverse biological activities.
Properties
IUPAC Name |
3-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-15-11-13-4-5-14(10)11/h1-3,6-7H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJVKZHRFBVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with bromo ketones under mild conditions, such as heating in benzene for several hours . Another approach involves the use of thiourea, alkyl propiolates, aldehydes, and isocyanides in a catalyst-free multicomponent domino reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11N3S
- Molecular Weight : 217.29 g/mol
- CAS Number : 924861-93-8
The compound features a thiazole ring fused with an imidazole moiety, contributing to its unique chemical properties that are being explored for various applications.
Anticancer Activity
Recent studies have highlighted the potential of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline as an anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.
Case Study :
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The results indicated an IC50 value in the micromolar range, suggesting effective potency against tumor cells.
| Compound Derivative | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF-7 | 12.4 | Apoptosis induction |
| Derivative B | HeLa | 8.9 | Cell cycle arrest |
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Compounds based on the structure of this compound have been synthesized and evaluated for their inhibitory effects on tyrosinase activity.
Research Findings :
A series of derivatives were tested for tyrosinase inhibition, revealing several compounds with promising IC50 values.
| Compound | Tyrosinase Inhibition (%) | IC50 (μM) |
|---|---|---|
| 1a | 40.89 | 36.14 |
| 1b | 96.69 | 0.88 |
| 1c | 18.96 | >100 |
These findings suggest that modifications to the aniline structure can significantly enhance tyrosinase inhibitory activity.
Polymer Chemistry
This compound has potential applications in polymer chemistry as a monomer for synthesizing conductive polymers. Its unique electronic properties can be leveraged to create materials with specific conductive characteristics.
Synthesis Example :
The polymerization of this compound with other monomers has been explored to create materials suitable for electronic applications such as sensors and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Activity
Compounds bearing the 5,6-dihydroimidazo[2,1-b]thiazole scaffold exhibit potent antimicrobial effects, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Key comparisons include:
- DR-1 : A lead compound from Yangmei et al. showed a TI of 5–10 against MRSA strains, with low hemolytic activity (<2% at 128 µg/mL) and direct inhibition of S. aureus DNA gyrase at 0.23–7.5 µg/mL .
- 3-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole : Demonstrated twice the antifungal activity of Furacilin against Candida albicans (MIC = 15.625 µg/mL) .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have shown cytotoxicity against cancer cell lines, with structural modifications enhancing selectivity:
- Compound 5l : Exhibited superior potency (IC₅₀ = 1.4 µM) against MDA-MB-231 cells compared to sorafenib, attributed to its 4-chlorophenyl group enhancing VEGFR2 inhibition (5.72% at 20 µM) .
Antioxidant Activity
Substituents on the aryl ring significantly influence radical-scavenging capacity:
- Phenol derivative (4e): Achieved 97% DPPH radical inhibition, likely due to the phenol group facilitating electron transfer (SET mechanism) .
Structural and Physicochemical Comparisons
- Chirality : The presence of a chiral center in 5,6-dihydroimidazo[2,1-b]thiazoles (e.g., DR-1 enantiomers) enhances target specificity, with R-enantiomers often showing superior activity .
Biological Activity
3-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11N3S
- Molecular Weight : 217.29 g/mol
- CAS Number : 81934-12-5
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.10 | Induces cell cycle arrest at G2/M phase |
| HepG2 (Liver) | 9.6 | Downregulation of MMP2 and VEGFA expression levels |
These findings suggest that the compound may inhibit tumor growth by interfering with critical cellular processes such as apoptosis and cell cycle regulation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression. The following mechanisms have been proposed:
- Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have shown to inhibit KSP, leading to disrupted mitotic spindle formation and subsequent cell death.
- Downregulation of Growth Factors : The compound has been observed to lower the expression of growth factors such as MMP2 and VEGFA, which are crucial for tumor angiogenesis and metastasis.
Case Studies
Several studies have reported on the synthesis and biological evaluation of related compounds that share structural similarities with this compound:
- Study on Thiadiazole Derivatives : A study evaluated various thiadiazole derivatives for their anticancer properties. It was found that modifications in the substituents significantly enhanced their cytotoxicity against MCF-7 cells, suggesting that structural variations can lead to improved biological activity .
- Imidazole Derivatives : Research into imidazole-thioacetanilides revealed a broad spectrum of biological activities including anti-inflammatory and anti-cancer effects. These compounds exhibited potent inhibition against HIV-1 reverse transcriptase, indicating their versatility in medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
